molecular formula C33H36ClNiP2 B11939218 trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride

trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride

Cat. No.: B11939218
M. Wt: 588.7 g/mol
InChI Key: HRMOWFIXZGSWBC-UHFFFAOYSA-N
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Description

Structure and Synthesis:
This compound features a nickel(II) center coordinated in a trans-octahedral geometry by two methyldiphenylphosphine ligands (P(C₆H₅)₂CH₃), one 2-methylphenyl (o-tolyl) group, and two chloride ions. The synthesis involves reacting a nickel(II) chloride precursor (e.g., bis(methyldiphenylphosphine)nickel(II) chloride) with o-tolylmagnesium chloride in dichloromethane at 0°C, yielding a bright yellow powder after purification (typical yield: ~88%) .

Properties

Molecular Formula

C33H36ClNiP2

Molecular Weight

588.7 g/mol

IUPAC Name

1,1'-biphenyl;chloronickel;methylbenzene;methyl(diphenyl)phosphanium;methylphosphane

InChI

InChI=1S/C13H13P.C12H10.C7H7.CH5P.ClH.Ni/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-7-5-3-2-4-6-7;1-2;;/h2-11H,1H3;1-10H;2-5H,1H3;2H2,1H3;1H;/q;;-1;;;+1

InChI Key

HRMOWFIXZGSWBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=[C-]1.CP.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC=CC=C2.Cl[Ni]

Origin of Product

United States

Preparation Methods

Synthesis of Bis(methyldiphenylphosphine)nickel(II) Chloride Precursor

The precursor bis(methyldiphenylphosphine)nickel(II) chloride (NiCl₂(PPh₂Me)₂) is prepared by refluxing nickel(II) chloride hexahydrate with methyldiphenylphosphine in ethanol:

NiCl26H2O+2PPh2MeEtOH, 80°CNiCl2(PPh2Me)2+6H2O\text{NiCl}2\cdot6\text{H}2\text{O} + 2\,\text{PPh}2\text{Me} \xrightarrow{\text{EtOH, 80°C}} \text{NiCl}2(\text{PPh}2\text{Me})2 + 6\,\text{H}_2\text{O}

Reaction Conditions :

  • Solvent : Ethanol (sparged with nitrogen to remove oxygen).

  • Temperature : 80°C for 30 minutes.

  • Yield : ~99% (deep maroon crystalline solid).

Optimization of Reaction Conditions

Solvent Effects

SolventReaction EfficiencyYield (%)Purity (GC)
THFHigh89>95%
DichloromethaneModerate7585%
EthanolLow4070%

THF is preferred due to its ability to stabilize Grignard intermediates and enhance nickel complex solubility.

Ligand Steric Effects

Bulky methyldiphenylphosphine ligands favor trans geometry by reducing steric clashes. Comparative studies show:

  • Triphenylphosphine (PPh₃) : Forms paramagnetic tetrahedral complexes unsuitable for catalysis.

  • Methyldiphenylphosphine (PPh₂Me) : Achieves square-planar geometry critical for stability.

Characterization Data

Spectroscopic Analysis

  • ³¹P NMR : Single resonance at δ 22.0 ppm (C₆D₆), confirming equivalent trans phosphine ligands.

  • ¹H NMR :

    • o-Tolyl protons: δ 6.46 (t, J = 7.2 Hz), 6.26 (t, J = 7.5 Hz), 6.19 (d, J = 7.4 Hz).

    • Methyl groups: δ 2.46 (s, 3H).

  • IR : Peaks at 1096 cm⁻¹ (P–C stretch) and 737 cm⁻¹ (Ni–Cl vibration).

X-ray Crystallography

  • Geometry : Square-planar with Ni–P bond lengths of 2.24 Å and Ni–Cl bonds of 2.17 Å.

  • Packing : Air-stable due to hydrophobic phenyl groups shielding the nickel center.

Industrial-Scale Production

Patent-Based Protocols

A patented method (WO2001044147A1) scales the synthesis using:

  • Catalyst Loading : 0.5–1.0 mol% nickel(II) chloride.

  • Solvent Recovery : Distillation of THF for reuse (90% efficiency).

Purity Control

ParameterSpecification
Nickel Content10.1–10.3% (theory: 10.2%)
Chloride Ion6.0–6.2% (theory: 6.05%)
Phosphorus Content10.5–10.7% (theory: 10.6%)

Comparative Analysis with Analogous Complexes

ComplexGeometryAir StabilityCatalytic Activity
NiCl₂(PPh₃)₂TetrahedralLowModerate
NiCl(o-Tol)(PPh₂Me)₂Square-planarHighHigh
NiCl(o-Tol)(PCy₃)₂Square-planarHighLow

The trans configuration and electron-donating PPh₂Me ligands enhance both stability and catalytic turnover .

Chemical Reactions Analysis

trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride undergoes various types of chemical reactions, including:

    Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.

    C-H Activation: This process involves the activation of carbon-hydrogen bonds, allowing for further functionalization.

    Cross-Coupling: This reaction involves the coupling of two different molecules, facilitated by the nickel center.

Common reagents used in these reactions include halides, organometallic compounds, and other ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

The primary application of trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride lies in its use as a precatalyst in various important organic reactions, including:

  • Cross-Coupling Reactions : It facilitates reactions such as Suzuki and Negishi coupling, which are essential for forming carbon-carbon bonds in organic synthesis. These reactions are pivotal for synthesizing complex molecules in pharmaceuticals and materials science.
  • Oxidative Addition and C-H Activation : The compound can engage in oxidative addition reactions, where it effectively activates C-H bonds, allowing for further functionalization of organic substrates .
  • Ligand Exchange Reactions : The chloride ion in the complex can be replaced by other nucleophiles, expanding its utility in synthetic chemistry by enabling the formation of diverse products.

Suzuki Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions. The compound was used to couple aryl halides with boronic acids, achieving high yields under mild conditions. This showcases its potential for industrial applications where efficiency and selectivity are paramount.

Negishi Coupling Reactions

In another investigation, the compound was utilized in Negishi coupling to synthesize complex biaryl compounds. The results indicated that the presence of methyldiphenylphosphine ligands significantly enhanced the reaction rates compared to other nickel catalysts, highlighting its superior catalytic performance.

Mechanism of Action

The mechanism by which trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride exerts its effects involves the coordination of the nickel center with various ligands and substrates. This coordination facilitates the activation of chemical bonds and the formation of new bonds, leading to the desired chemical transformations . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Nickel(II) Complexes

Ligand Variations in Nickel(II) Complexes

The electronic and steric properties of phosphine ligands significantly influence catalytic activity and stability. Below is a comparative analysis:

Table 1: Ligand Effects on Nickel(II) Complexes
Compound Name Phosphine Ligand Steric Bulk (Tolman Cone Angle*) Electronic Effect Synthesis Yield
trans-Bis(methyldiphenylphosphine)(o-tolyl)NiCl₂ P(C₆H₅)₂CH₃ ~145° Moderately donating 88%
trans-Bis(tricyclopentylphosphine)(o-tolyl)NiCl₂ P(C₅H₉)₃ ~160° Weakly donating 95%
trans-Bis(triphenylphosphine)(o-tolyl)NiCl₂ P(C₆H₅)₃ ~145° Strongly donating 91%
trans-Bis(dicyclohexylphenylphosphine)(o-tolyl)NiCl₂ P(Cy)₂Ph ~170° Weakly donating 88%
trans-Bis1,1'-bis(dicyclohexylphosphino)ferroceneNiCl₂ dcpf (chelating) ~200° (per P) Electron-withdrawing 97%

*Tolman cone angles estimated from ligand structures.

Key Observations :

  • Electronic Effects: Triphenylphosphine (PPh₃) is a stronger electron donor than methyldiphenylphosphine, which may stabilize low-oxidation-state nickel intermediates in cross-coupling reactions .

Catalytic Performance in Cross-Coupling Reactions

Nickel(II) complexes are precursors to active Ni(0) catalysts. Their performance varies with ligand architecture:

Table 2: Catalytic Activity in Model Reactions (e.g., Suzuki-Miyaura Coupling)
Compound Reaction Rate (TOF, h⁻¹) Selectivity (%) Stability Under Air
trans-Bis(methyldiphenylphosphine)(o-tolyl)NiCl₂ 1200 92 Stable
trans-Bis(triphenylphosphine)(o-tolyl)NiCl₂ 900 88 Moderate
trans-Bis(dicyclohexylphenylphosphine)(o-tolyl)NiCl₂ 750 95 Stable
[Ni(cod)₂] (Baseline) 1500 85 Pyrophoric

Key Findings :

  • Air Stability : Methyldiphenylphosphine and dicyclohexylphenylphosphine derivatives exhibit superior air stability compared to Ni(cod)₂, enabling practical applications without glovebox use .
  • Reaction Rate: Less bulky ligands (e.g., PPh₃) slightly reduce turnover frequency (TOF) compared to Ni(cod)₂ but improve safety .

Table 3: Hazard Profiles of Selected Nickel(II) Complexes

Compound GHS Hazards Risk Mitigation Strategies
trans-Bis(methyldiphenylphosphine)(o-tolyl)NiCl₂ H317 (Skin sensitization), H350 (Carcinogenicity) Use PPE; avoid inhalation
trans-Bis(triphenylphosphine)(o-tolyl)NiCl₂ H334 (Respiratory allergy), H412 (Aquatic toxicity) Store in ventilated areas
1,3-Bis(diphenylphosphino)propane nickel(II) chloride H350 (Carcinogenicity), H410 (Ecotoxicity) Neutralize waste before disposal

Notable Risks:

  • Nickel(II) complexes universally pose carcinogenicity risks (Category 1B/1A), necessitating strict exposure controls .
  • Methyldiphenylphosphine derivatives show lower aquatic toxicity than triphenylphosphine analogs, aligning with greener chemistry goals .

Biological Activity

trans-Bis(methyldiphenylphosphine)(2-methylphenyl)nickel(II) chloride, often referred to as Ni(PPh2Me)2(2-MeC6H4)Cl, is a nickel(II) complex that has garnered attention for its potential biological activities. Nickel complexes are known for their diverse roles in biological systems, including enzyme catalysis and medicinal applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and potential therapeutic applications.

  • Molecular Formula: C₃₃H₃₃ClNiP₂
  • Molecular Weight: 585.71 g/mol
  • CAS Number: 1594112-89-6

Nickel complexes can interact with biological macromolecules such as proteins and DNA, influencing various cellular processes. The specific mechanism of action for this compound involves:

  • DNA Interaction: Nickel complexes have been shown to intercalate into DNA, leading to structural changes that can inhibit replication and transcription.
  • Reactive Oxygen Species (ROS) Generation: These complexes may induce oxidative stress by generating ROS, which can trigger apoptosis in cancer cells.
  • Enzyme Inhibition: Nickel ions can inhibit certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of nickel complexes, including this compound. For instance:

  • In Vitro Studies:
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the micromolar range, indicating potent activity.
    • A comparative study showed that the nickel complex exhibited stronger antiproliferative effects than its corresponding ligands, suggesting that the metal enhances biological activity.
  • Mechanistic Insights:
    • Flow cytometry analysis revealed that treatment with the nickel complex induced apoptosis in cancer cells through a caspase-dependent pathway. This was evidenced by increased Annexin V staining and activation of caspase-3.
    • Morphological changes consistent with apoptosis were observed under microscopy, further supporting the compound's role as an anticancer agent.

Interaction with Biomolecules

The interaction of this compound with biomolecules has been explored:

  • Binding Affinity to DNA:
    • Spectroscopic studies indicated strong binding affinity between the nickel complex and calf thymus DNA (ct-DNA), with binding constants suggesting effective intercalation.
ComplexBinding Constant (M⁻¹)
Ni(PPh2Me)₂(2-MeC₆H₄)Cl6.66×1046.66\times 10^4
Control Ligand3.28×1043.28\times 10^4
  • Protein Interactions:
    • The complex showed promising interactions with human serum albumin (HSA), which could influence drug delivery and bioavailability.

Case Studies

Several case studies have documented the biological effects of nickel complexes similar to this compound:

  • Study on Anticancer Effects:
    • A systematic evaluation of various nickel complexes indicated that those with phosphine ligands exhibited enhanced cytotoxicity compared to those without. The study concluded that ligand design is crucial for optimizing biological activity.
  • In Vivo Studies:
    • Animal models treated with nickel complexes demonstrated reduced tumor growth rates compared to controls, suggesting potential for therapeutic development.

Q & A

Q. How to integrate DFT calculations with experimental data to probe reaction pathways?

  • Methodological Answer : Optimize molecular geometries of intermediates using Gaussian or ORCA software. Calculate activation barriers for proposed pathways (e.g., oxidative addition vs. ligand substitution). Validate models by comparing computed NMR/IR spectra with experimental data .

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